![molecular formula C6H9Br B2614154 4-(Bromomethyl)cyclopentene CAS No. 80864-33-1](/img/structure/B2614154.png)
4-(Bromomethyl)cyclopentene
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Overview
Description
4-(Bromomethyl)cyclopentene is a cycloalkane compound. It has a molecular formula of C6H9Br and an average mass of 161.040 Da . It is a derivative of cyclopentene, with a bromomethyl group attached .
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)cyclopentene consists of a five-membered cyclopentene ring with a bromomethyl group attached. The empirical formula is C6H9Br . The SMILES string representation is BrCC1CCCC1 .Scientific Research Applications
Organic Synthesis
“4-(Bromomethyl)cyclopentene” is a valuable reagent in organic synthesis . It is used in various reactions to introduce a bromomethyl group, which can then undergo further transformations, such as substitution reactions or eliminations .
Photochemical Bromination
This compound has been used in the photochemical bromination of conjugated allylic compounds . The reaction was optimized in a continuous-flow photoreactor, and the productivity of this continuous step attains 70.5 g/h under the optimal conditions . This process significantly improved the conversion rate and selectivity compared to batch-mode synthesis .
Synthesis of Pharmaceutically Active Compounds
“4-Bromocrotonic acid”, an important allylic brominated compound, is synthesized using “4-(Bromomethyl)cyclopentene” as an intermediate . This compound is used in the synthesis of pharmaceutically active protein kinase inhibitors .
Development of Novel Catalysts
While not directly used, the structure of “4-(Bromomethyl)cyclopentene” is similar to cyclopropene-based catalysts, which have seen recent development in the field of organic transformations . The bromomethyl group could potentially be replaced with other functional groups to create novel catalysts .
Green Chemistry
The use of “4-(Bromomethyl)cyclopentene” in continuous-flow reactions represents a move towards greener chemistry . Continuous-flow reactions can be more energy-efficient and produce less waste than traditional batch reactions .
Industrial Scale-up
The continuous-flow bromination process using “4-(Bromomethyl)cyclopentene” has been efficiently scaled up . This demonstrates the potential for industrial applications of this compound .
Mechanism of Action
Target of Action
The primary target of 4-(Bromomethyl)cyclopentene is the carbon-carbon double bond in alkenes . The compound acts as an electrophile, seeking out electron-rich regions in other molecules . This makes it particularly reactive with alkenes, which have a region of high electron density in the double bond .
Mode of Action
4-(Bromomethyl)cyclopentene interacts with its targets through a process known as electrophilic addition . In this process, the bromine atom in 4-(Bromomethyl)cyclopentene forms a bond with one of the carbon atoms in the double bond of the alkene . This results in the formation of a cyclic bromonium ion intermediate . The remaining carbon atom in the double bond then forms a bond with the methyl group of 4-(Bromomethyl)cyclopentene .
Biochemical Pathways
The reaction of 4-(Bromomethyl)cyclopentene with alkenes can be part of larger biochemical pathways, such as the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, and it involves the coupling of an organoboron compound (like 4-(Bromomethyl)cyclopentene) with a halide under the action of a palladium catalyst .
Result of Action
The result of the action of 4-(Bromomethyl)cyclopentene is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific alkene that 4-(Bromomethyl)cyclopentene reacts with .
Action Environment
The action of 4-(Bromomethyl)cyclopentene can be influenced by various environmental factors. For example, the presence of light or peroxide can promote the reaction . Additionally, the reaction rate can be affected by the temperature and the concentration of the reactants .
properties
IUPAC Name |
4-(bromomethyl)cyclopentene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h1-2,6H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJCUBVFAXPMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80864-33-1 |
Source
|
Record name | 4-(bromomethyl)cyclopent-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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